molecular formula C52H77N11O10 B12624980 L-Lysyl-L-tyrosyl-L-histidyl-L-leucyl-L-leucyl-L-prolyl-L-valyl-L-phenylalanine CAS No. 920015-78-7

L-Lysyl-L-tyrosyl-L-histidyl-L-leucyl-L-leucyl-L-prolyl-L-valyl-L-phenylalanine

Cat. No.: B12624980
CAS No.: 920015-78-7
M. Wt: 1016.2 g/mol
InChI Key: PDHKRXWAZJBWOJ-YTAGXALCSA-N
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Description

L-Lysyl-L-tyrosyl-L-histidyl-L-leucyl-L-leucyl-L-prolyl-L-valyl-L-phenylalanine is a peptide composed of nine amino acids. Peptides like this one are often studied for their potential biological activities and therapeutic applications. Each amino acid in the sequence contributes to the overall structure and function of the peptide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysyl-L-tyrosyl-L-histidyl-L-leucyl-L-leucyl-L-prolyl-L-valyl-L-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using reagents like HBTU or DIC.

    Deprotection: The protecting groups on the amino acids are removed using TFA.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient production of large quantities of peptides.

Chemical Reactions Analysis

Types of Reactions

L-Lysyl-L-tyrosyl-L-histidyl-L-leucyl-L-leucyl-L-prolyl-L-valyl-L-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracetic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Site-directed mutagenesis or chemical modification.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

L-Lysyl-L-tyrosyl-L-histidyl-L-leucyl-L-leucyl-L-prolyl-L-valyl-L-phenylalanine has several scientific research applications:

    Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.

    Biology: Investigated for its potential role in cellular signaling and protein interactions.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of L-Lysyl-L-tyrosyl-L-histidyl-L-leucyl-L-leucyl-L-prolyl-L-valyl-L-phenylalanine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling events. The exact mechanism depends on the biological context and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Lysyl-L-tyrosyl-L-histidyl-L-leucyl-L-leucyl-L-prolyl-L-valyl-L-phenylalanine is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties. Its combination of hydrophobic and hydrophilic residues allows for diverse interactions with biological molecules, making it a valuable tool in research and therapeutic applications.

Properties

CAS No.

920015-78-7

Molecular Formula

C52H77N11O10

Molecular Weight

1016.2 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C52H77N11O10/c1-30(2)23-38(58-48(68)40(27-35-28-55-29-56-35)59-47(67)39(25-34-17-19-36(64)20-18-34)57-45(65)37(54)15-10-11-21-53)46(66)60-41(24-31(3)4)51(71)63-22-12-16-43(63)49(69)62-44(32(5)6)50(70)61-42(52(72)73)26-33-13-8-7-9-14-33/h7-9,13-14,17-20,28-32,37-44,64H,10-12,15-16,21-27,53-54H2,1-6H3,(H,55,56)(H,57,65)(H,58,68)(H,59,67)(H,60,66)(H,61,70)(H,62,69)(H,72,73)/t37-,38-,39-,40-,41-,42-,43-,44-/m0/s1

InChI Key

PDHKRXWAZJBWOJ-YTAGXALCSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)N

Origin of Product

United States

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